

In Silico Modeling of 3,4-Methylenedioxyphenethylamine: A Technical Guide

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Compound of Interest

Compound Name: 1-(1,3-Benzodioxol-5-yl)ethanamine

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This guide provides a comprehensive technical overview of the in silico modeling of 3,4-Methylenedioxyphenethylamine (MDPEA), a phenethylamine derivative structurally related to psychoactive compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).^[1] It is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this and similar molecules.

MDPEA, also known as homopiperonylamine, is the 3,4-methylenedioxy derivative of phenethylamine.^[1] While oral administration in humans has shown it to be inactive at certain doses, likely due to extensive first-pass metabolism by monoamine oxidase (MAO), its potential for activity when combined with an MAO inhibitor or at higher doses makes it a subject of scientific interest.^[1] In silico modeling offers a powerful, resource-efficient approach to predict its physicochemical properties, receptor interactions, metabolic fate, and potential biological effects.

Physicochemical Properties

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molar Mass	165.192 g·mol ⁻¹	[1]
Predicted logP	1.2	[1]
Appearance	White to off-white powder	[2]
Melting Point	118 - 122 °C	[2]
Water Solubility	Slightly soluble	[2]
SMILES	<chem>C1OC2=C(O1)C=C(C=C2)CCN</chem>	[1]
InChI Key	RRIRDPSOCUCGBV-UHFFFAOYSA-N	[1]

Predicted Receptor Binding Profile & Pharmacodynamics

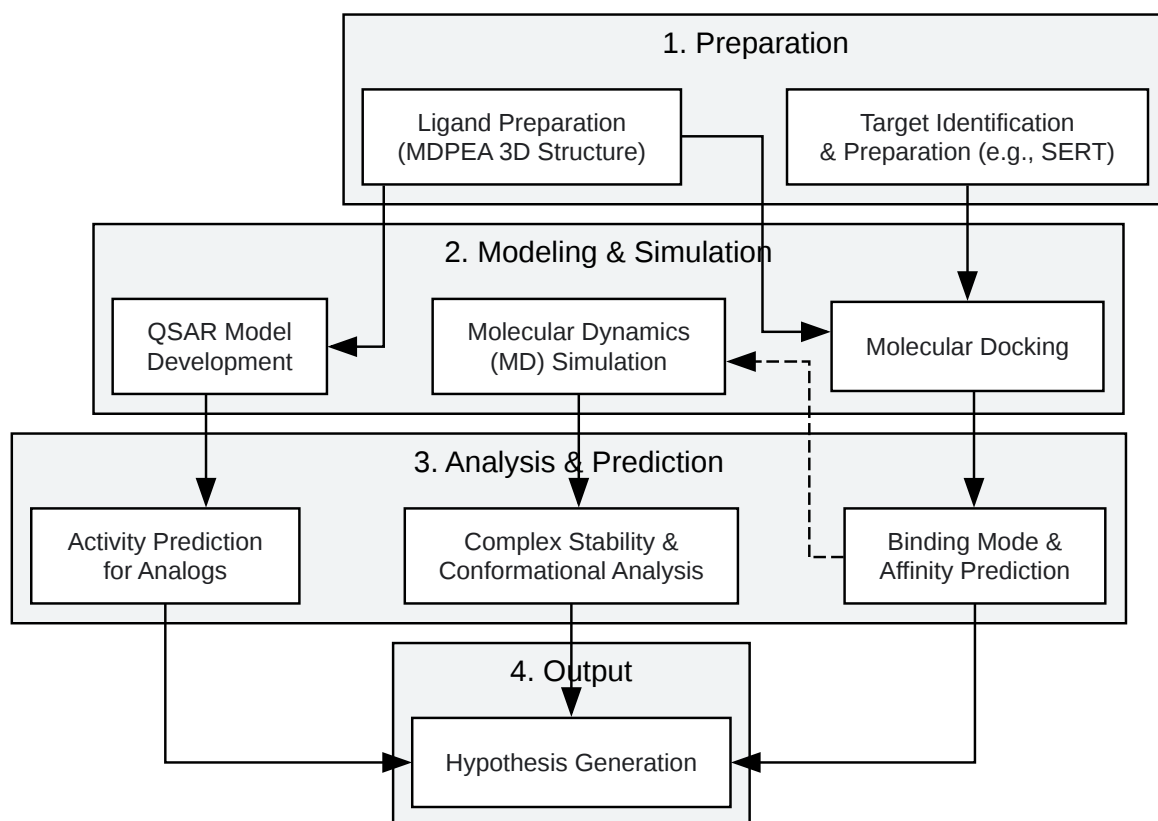
While specific binding data for MDPEA is limited, its structural similarity to MDMA allows for informed predictions about its primary molecular targets. The main targets are expected to be monoamine transporters and receptors. Computational models, validated with data from analogous compounds, can predict these interactions.

The following table summarizes binding affinity data (K_i in nM) for the closely related compound MDMA, providing a predictive basis for MDPEA's potential targets.

Target	MDMA K _i (nM)	Predicted MDPEA Interaction	Reference(s)
Serotonin Transporter (SERT)	> 5-HT Uptake	Primary Target	[3]
Norepinephrine Transporter (NET)	77.4 ± 3.4 (Release EC ₅₀)	Likely Target	[4]
Dopamine Transporter (DAT)	376 ± 16 (Release EC ₅₀)	Likely Target	[4]
5-HT _{2A} Receptor	Low micromolar affinity	Potential Target	[4]
5-HT _{2B} Receptor	500	Potential Target	[4]
α ₂ -Adrenoceptors	Moderate Affinity	Potential Target	[3]
Histamine H ₁ Receptors	Moderate Affinity	Potential Target	[3]
Muscarinic M ₁ Receptors	Moderate Affinity	Potential Target	[3]

In Silico Modeling & Experimental Protocols

Computational modeling is essential for predicting and analyzing the interactions of small molecules like MDPEA with biological targets. Key methodologies include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.[\[5\]](#)[\[6\]](#)



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A typical workflow for the in silico modeling of a small molecule.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding binding mechanisms and for virtual screening.

- Ligand Preparation:
 - Obtain the 2D structure of MDPEA (e.g., from its SMILES string).
 - Convert the 2D structure to a 3D conformation using a program like Open Babel.
 - Perform energy minimization using a suitable force field (e.g., MMFF94).
 - Assign partial charges (e.g., Gasteiger charges).

- Target Preparation:
 - Download the 3D structure of the target protein (e.g., human serotonin transporter, hSERT) from the Protein Data Bank (PDB).
 - Remove water molecules and any co-crystallized ligands.
 - Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges).
 - Define the binding site (pocket) for docking, often based on the location of a co-crystallized ligand or known active site residues.[\[7\]](#)
- Docking Simulation:
 - Use a docking program such as AutoDock Vina or Glide.
 - Define a grid box that encompasses the entire binding site. The grid dimensions should be large enough to allow the ligand to move freely.[\[7\]](#)
 - Run the docking algorithm, which will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function.
- Analysis:
 - Analyze the resulting poses based on their predicted binding affinity (e.g., kcal/mol).
 - Visualize the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π - π stacking) with critical amino acid residues, such as Asp98 and Tyr95 in hSERT.[\[8\]](#)

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation than static docking poses.[\[9\]](#)[\[10\]](#)

- System Setup:
 - Start with a high-ranking pose from molecular docking.

- Place the ligand-protein complex in a simulation box of appropriate dimensions.
- Solvate the system by adding a predefined water model (e.g., TIP3P).
- Add counter-ions (e.g., Na^+ or Cl^-) to neutralize the system's charge.
- Minimization and Equilibration:
 - Perform energy minimization on the entire system to remove steric clashes.
 - Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand atoms (NVT ensemble).
 - Run a simulation at constant pressure to allow the system density to equilibrate (NPT ensemble).
- Production Run:
 - Run the main simulation for a significant duration (e.g., 100-500 ns) without restraints. Trajectory data (atomic positions, velocities, and energies) is saved at regular intervals.
- Trajectory Analysis:
 - Calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand over time.
 - Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
 - Analyze intermolecular interactions (e.g., hydrogen bonds) to determine their stability throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Protocol

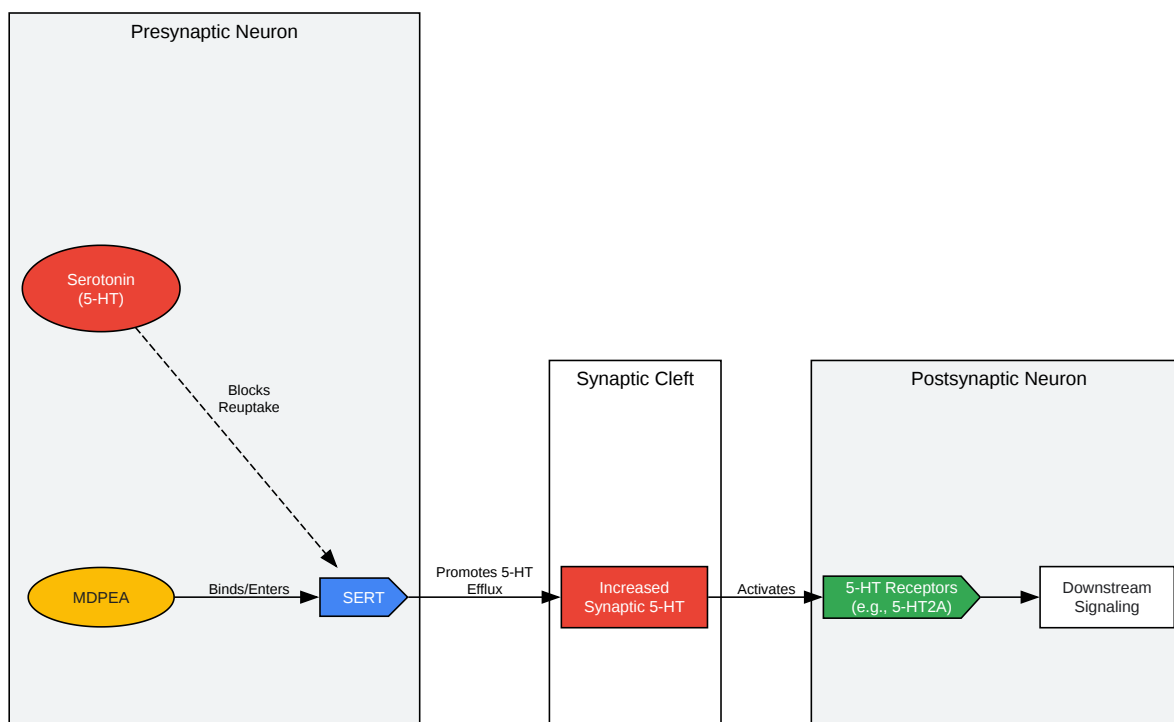
QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of activity for new, untested molecules.[\[11\]](#)

- Dataset Curation:

- Compile a dataset of phenethylamine derivatives with known experimental activity (e.g., IC_{50} or K_i values for SERT inhibition).[12]
- Split the dataset into a training set (for model building) and a test set (for validation).
- Descriptor Calculation:
 - For each molecule, calculate a range of molecular descriptors (e.g., constitutional, topological, geometric, electronic) using software like PaDEL-Descriptor or RDKit.
- Model Building:
 - Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a mathematical model that correlates the descriptors with biological activity.
- Model Validation:
 - Validate the model's predictive power using the test set and statistical metrics like the coefficient of determination (R^2) and Root Mean Square Error (RMSE).
 - Once validated, the model can be used to predict the activity of MDPEA.

Predicted Signaling and Metabolic Pathways

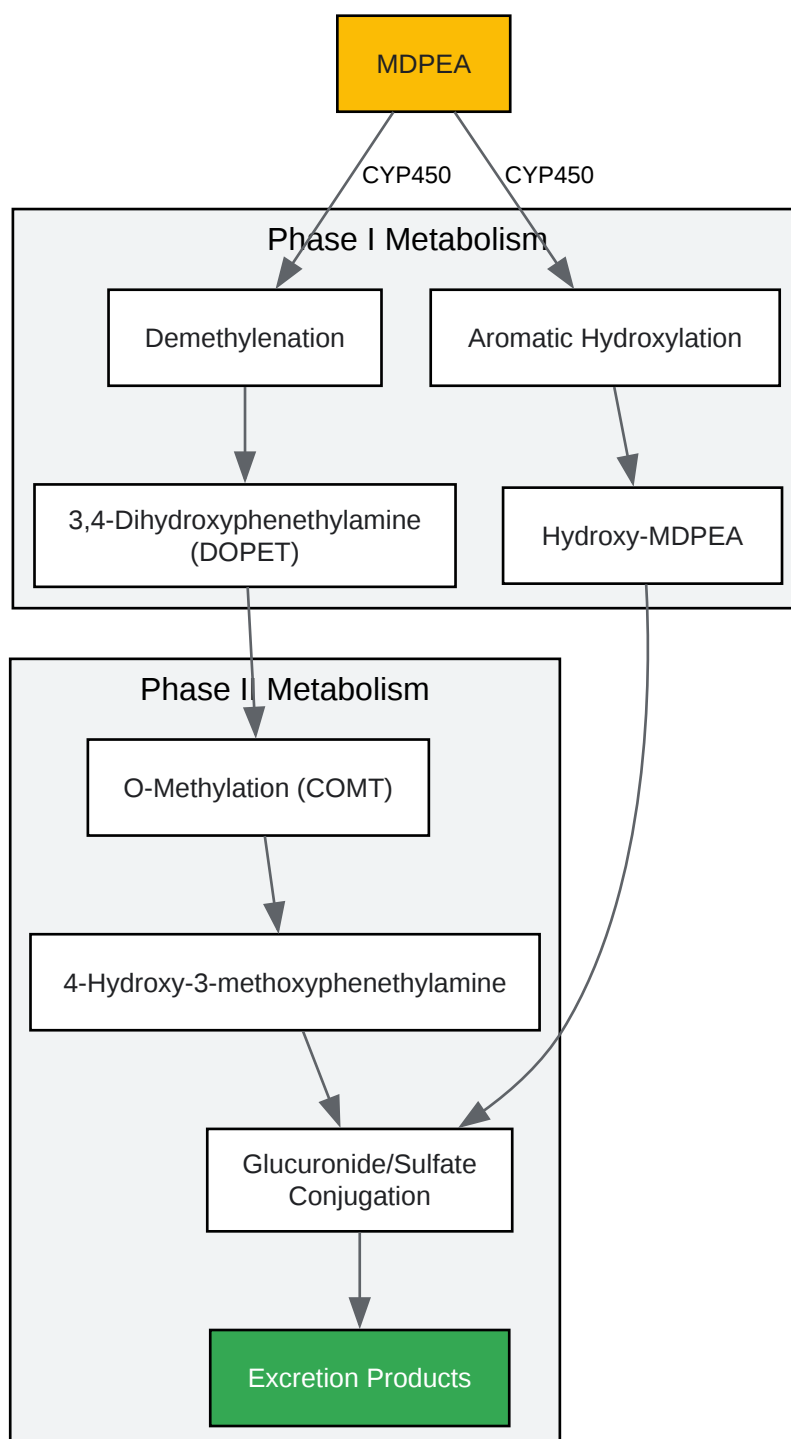
Based on its structure, MDPEA is expected to function as a monoamine transporter substrate, leading to competitive reuptake inhibition and promoting the reverse transport (efflux) of neurotransmitters like serotonin from the presynaptic neuron into the synapse.



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Predicted signaling pathway of MDPEA at the serotonin synapse.

The metabolism of MDPEA is predicted to follow pathways similar to other methylenedioxyphenethylamines, such as demethylenation, hydroxylation, and potential N-dealkylation if analogs are considered.^[13]



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A predicted metabolic pathway for 3,4-Methylenedioxyphenethylamine.

Conclusion

In silico modeling provides an indispensable toolkit for the preliminary assessment of novel or understudied compounds like 3,4-Methylenedioxyphenethylamine. Through techniques such as molecular docking, MD simulations, and QSAR, researchers can generate testable hypotheses regarding its pharmacodynamics and metabolic fate. By leveraging data from structurally related compounds like MDMA, these computational models can achieve a high degree of predictive accuracy. The methodologies and predictive data outlined in this guide serve as a foundational resource for further computational and experimental investigation into the properties and biological activities of MDPEA.

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